Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl- (9CI) is a heterocyclic compound characterized by the presence of a fused isoxazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarities to other bioactive molecules. Its systematic name reflects its complex structure, which includes cyclopropyl and dimethyl substituents that may influence its chemical properties and biological activities.
This compound can be classified as a member of the isoxazole and pyrimidine families. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, while pyrimidines are six-membered rings with nitrogen atoms. The specific compound discussed here falls under the category of pyrimidine derivatives with potential applications in pharmaceuticals due to their varied biological activities, including antimicrobial and anticancer properties.
The synthesis of Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves several key steps:
The synthetic routes may vary but generally involve the use of reagents like phosphoryl chloride or thionyl chloride to facilitate cyclization reactions. For example, one method involves heating the reaction mixture under reflux conditions to enhance yield and purity .
The molecular structure of Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be depicted as follows:
The molecular formula for this compound is typically represented as C₁₁H₁₃N₃O₂. The compound's unique configuration contributes to its chemical reactivity and potential biological interactions.
Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions:
The reactivity of this compound allows it to serve as a versatile building block in synthetic organic chemistry. Its ability to undergo various transformations makes it a candidate for developing novel pharmaceuticals.
The mechanism of action for Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in disease processes. Detailed studies are necessary to elucidate the exact molecular pathways affected by this compound .
Relevant data on melting points, boiling points, and spectral characteristics (e.g., infrared spectroscopy) provide insights into its physical state and functional groups present .
Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific applications:
The isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione scaffold represents a structurally complex heterocyclic system that combines two privileged pharmacophores: an isoxazole ring and a fused dihydropyrimidinedione (uracil-like) system. This hybrid architecture exhibits distinct electronic properties due to the electron-deficient nature of both ring systems. The molecular formula C₁₀H₁₁N₃O₃ (MW: 221.21 g/mol) confers optimal ligand efficiency parameters for drug discovery, with a balanced logP value of approximately 0.1, suggesting moderate lipophilicity suitable for membrane penetration [4] [10]. The scaffold's crystallographic orientation positions the cyclopropyl group perpendicular to the heterocyclic plane, creating three-dimensional complexity uncommon in simple bicyclic systems. This spatial arrangement enhances potential for selective target interactions, particularly in kinase ATP-binding sites where fused pyrimidine derivatives are known to bind [3]. The presence of multiple hydrogen bond acceptors (N=3, O=3) enables formation of extended interaction networks with biological targets, while the lactam functionality provides sites for structural diversification essential for medicinal chemistry optimization campaigns.
Table 1: Fundamental Characterization Data for 3-Cyclopropyl-5,7-dimethyl-isoxazolo[3,4-d]pyrimidine-4,6-dione
Property | Value/Descriptor | Method/Reference |
---|---|---|
CAS Registry Number | 506437-25-8 | Chemical Abstracts Service |
Molecular Formula | C₁₀H₁₁N₃O₃ | Elemental Analysis |
Molecular Weight | 221.21 g/mol | Mass Spectrometry |
IUPAC Name | 3-cyclopropyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione | Nomenclature Committee |
XLogP | 0.10260 | Computational Prediction |
Hydrogen Bond Acceptors | 4 | Molecular Topology |
Hydrogen Bond Donors | 0 | Molecular Topology |
Rotatable Bonds | 1 (cyclopropyl attachment) | Molecular Topology |
Topological Polar Surface Area | 70.0 Ų | Computational Analysis |
The strategic incorporation of the cyclopropyl moiety at the 3-position represents a significant evolution from early isoxazolopyrimidinedione derivatives. Cyclopropyl substituents emerged in medicinal chemistry as conformational restraint tools that restrict rotation while maintaining favorable metabolic stability profiles. This substitution pattern was likely inspired by successful applications in kinase inhibitors where cyclopropyl groups induce optimal steric occupancy in hydrophobic binding pockets [3]. The 5,7-dimethyl configuration evolved from systematic structure-activity relationship studies, where methyl groups at these positions demonstrated enhanced metabolic stability compared to unsubstituted analogues, likely through steric protection of adjacent metabolic soft spots. This substitution pattern also maintains molecular weight efficiency (<250 Da) while introducing beneficial lipophilicity for membrane permeation. Historically, the 3-cyclopropyl-5,7-dimethyl configuration represents a refinement from first-generation compounds that featured bulkier alkyl or aryl groups at these positions, which often compromised solubility or introduced metabolic liabilities. The current configuration achieves an optimal balance between target engagement potential and drug-like properties, making it a valuable template for further derivatization in medicinal chemistry programs [4] [7].
The isoxazolo-pyrimidine-dione core exhibits significant potential for targeting fibroblast growth factor receptor (FGFR) signaling cascades, which are implicated in oncogenesis, angiogenesis, and tissue repair processes. As an ATP-competitive kinase inhibitor scaffold, it shares structural homology with validated pyrimidine-based kinase inhibitors that interact with the hinge region of kinase domains [3]. The 3-cyclopropyl group provides target selectivity through optimal occupancy of a hydrophobic pocket adjacent to the ATP-binding site, while the fused isoxazole ring may form crucial hydrogen bonding interactions with conserved residues. Computational docking studies of analogues suggest that the carbonyl groups at positions 4 and 6 anchor the molecule through hydrogen bonding with backbone amides in the hinge region, mimicking purine-mimetic interactions observed with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors [3]. The dimethyl substitution pattern enhances cellular permeability for intracellular target engagement while the electron-deficient heterocycle maintains affinity for the ATP-binding cleft. These features position this chemical series as a promising starting point for developing selective FGFR inhibitors to address pathologies involving aberrant FGFR signaling, including urothelial carcinomas, endometrial cancers, and skeletal disorders characterized by uncontrolled receptor activation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7